molecular formula C10H10N2OS B076262 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 14346-24-8

5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B076262
CAS RN: 14346-24-8
M. Wt: 206.27 g/mol
InChI Key: NMMOEJUJKIXUQZ-UHFFFAOYSA-N
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Patent
US06849638B2

Procedure details

To 10.56 g 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (0.51 mol) and 10 mL dimethylaniline was added, in one portion, 50 mL POCl3. The mixture was heated to reflux for 5 h under argon, cooled and the excess POCl3 was removed by concentration in vacuo. The residue was poured into 200 g ice and neutralized with satd Na2CO3. The resulting blue-gray gum was filtered, washed with water and crystallized from ethanol to give 7.03 g (0.031 mol) of product.
Quantity
10.56 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:6]2[S:7][C:8]3[CH2:13][CH2:12][CH2:11]C[C:9]=3[C:5]=2[C:4](=O)[NH:3][CH:2]=1.CN(C)C1C=CC=CC=1.O=P(Cl)(Cl)[Cl:26]>>[Cl:26][C:4]1[C:5]2[C:9]3[CH2:11][CH2:12][CH2:13][C:8]=3[S:7][C:6]=2[N:1]=[CH:2][N:3]=1

Inputs

Step One
Name
Quantity
10.56 g
Type
reactant
Smiles
N1=CNC(C2=C1SC1=C2CCCC1)=O
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
50 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 h under argon
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the excess POCl3 was removed by concentration in vacuo
ADDITION
Type
ADDITION
Details
The residue was poured into 200 g ice and neutralized with satd Na2CO3
FILTRATION
Type
FILTRATION
Details
The resulting blue-gray gum was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
crystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)SC1=C2CCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.031 mol
AMOUNT: MASS 7.03 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.